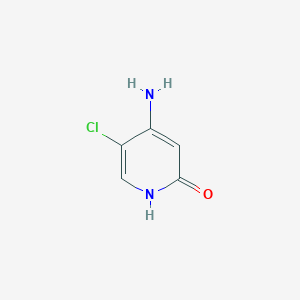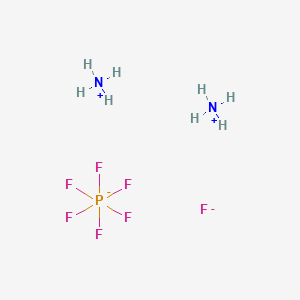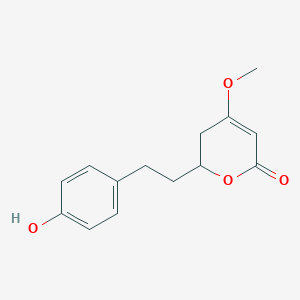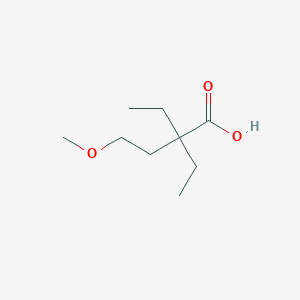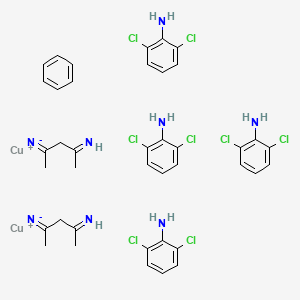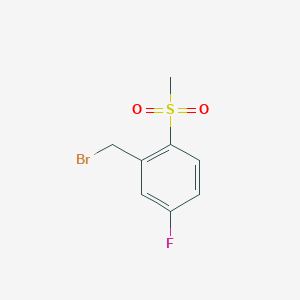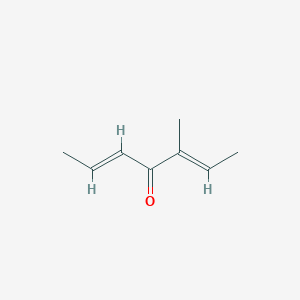
(2E,5E)-3-Methyl-2,5-heptadien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-3-Methyl-2,5-heptadien-4-one is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-3-Methyl-2,5-heptadien-4-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base to form the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal oxides can be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-3-Methyl-2,5-heptadien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or acids (e.g., hydrochloric acid) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or alkylated derivatives.
Scientific Research Applications
(2E,5E)-3-Methyl-2,5-heptadien-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (2E,5E)-3-Methyl-2,5-heptadien-4-one exerts its effects involves interactions with specific molecular targets. For example, its conjugated double bonds and ketone group can participate in various biochemical pathways, potentially affecting enzyme activity or cellular signaling processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2E,5E)-2,5-Heptadiene: Similar in structure but lacks the ketone functional group.
(2E,5E)-2,5-Dimethyl-2,5-hexadiene: Contains additional methyl groups, altering its chemical properties.
(2E,5E)-2,5-Dibenzylidenecyclopentanone: A related compound with a cyclopentanone ring structure.
Uniqueness
(2E,5E)-3-Methyl-2,5-heptadien-4-one is unique due to its specific combination of conjugated double bonds and a ketone group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(2E,5E)-3-methylhepta-2,5-dien-4-one |
InChI |
InChI=1S/C8H12O/c1-4-6-8(9)7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ |
InChI Key |
AWDIPVATDWHUEJ-YDFGWWAZSA-N |
Isomeric SMILES |
C/C=C/C(=O)/C(=C/C)/C |
Canonical SMILES |
CC=CC(=O)C(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
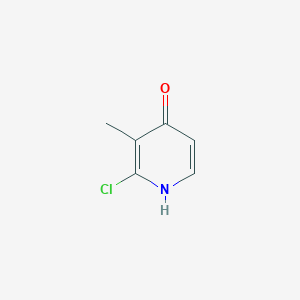
![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
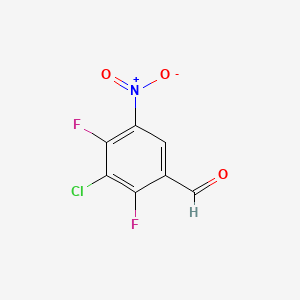
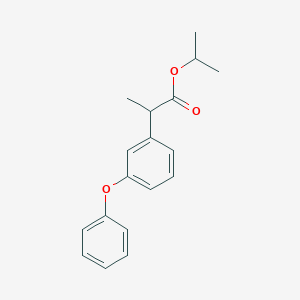

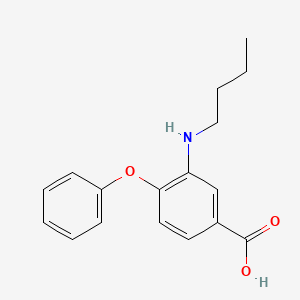
![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
